3,5-dimethyl-4-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)isoxazole

Chemokine Receptor Pharmacology CXCR7/ACKR3 Structure-Activity Relationship

3,5-Dimethyl-4-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)isoxazole (CAS 2320525-26-4) is a synthetic small molecule (C14H20N4O3S, MW 324.4) that integrates a 3,5-dimethylisoxazole core, a sulfonyl bridge, and a piperidine ring bearing a 1-methyl-1H-pyrazol-4-yl substituent. This compound is a member of a chemokine receptor modulator chemotype disclosed in patent literature, where the sulfonyl-piperidine-isoxazole scaffold has been optimized for interaction with chemokine receptors involved in inflammatory and immune cell trafficking.

Molecular Formula C14H20N4O3S
Molecular Weight 324.4
CAS No. 2320525-26-4
Cat. No. B2366622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-4-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)isoxazole
CAS2320525-26-4
Molecular FormulaC14H20N4O3S
Molecular Weight324.4
Structural Identifiers
SMILESCC1=C(C(=NO1)C)S(=O)(=O)N2CCCC(C2)C3=CN(N=C3)C
InChIInChI=1S/C14H20N4O3S/c1-10-14(11(2)21-16-10)22(19,20)18-6-4-5-12(9-18)13-7-15-17(3)8-13/h7-8,12H,4-6,9H2,1-3H3
InChIKeyKWULDOVZWIICRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dimethyl-4-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)isoxazole (CAS 2320525-26-4): Structural and Pharmacologic Baseline for Procurement Decision-Making


3,5-Dimethyl-4-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)isoxazole (CAS 2320525-26-4) is a synthetic small molecule (C14H20N4O3S, MW 324.4) that integrates a 3,5-dimethylisoxazole core, a sulfonyl bridge, and a piperidine ring bearing a 1-methyl-1H-pyrazol-4-yl substituent [1]. This compound is a member of a chemokine receptor modulator chemotype disclosed in patent literature, where the sulfonyl-piperidine-isoxazole scaffold has been optimized for interaction with chemokine receptors involved in inflammatory and immune cell trafficking [1]. Unlike simple isoxazole or piperidine derivatives, this molecule presents a defined regioisomeric configuration (pyrazol-4-yl attachment at the piperidine 3-position) that may differentiate it from closely related analogs in receptor-binding assays [2]. Procurement interest derives from its potential as a tool compound for chemokine receptor pharmacology studies and as a reference standard in medicinal chemistry optimization campaigns [1].

Why 3,5-Dimethyl-4-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)isoxazole Cannot Be Replaced by Generic Analogs: A Structural Selectivity Rationale


Generic substitution within the 3,5-dimethylisoxazole-piperidine-sulfonyl chemotype is not straightforward because minor structural modifications, such as regioisomeric pyrazole attachment (3-yl vs. 4-yl), piperidine substitution position, or linker chemistry, can profoundly alter chemokine receptor subtype selectivity, intrinsic efficacy, and off-target profiles [1]. For example, the closely related analog 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-(1-methyl-1H-pyrazol-3-yl)piperidine (CAS 2034203-88-6) differs solely in the pyrazole connectivity (3-yl vs. 4-yl), a change that would be expected to reorient the heterocycle within the receptor binding pocket and may shift selectivity among chemokine receptor subtypes (CCR4, CXCR7, etc.) [1]. Similarly, replacement of the sulfonyl linker with a carbonyl or methylene spacer can eliminate key hydrogen-bonding interactions critical for receptor engagement [1]. Therefore, procurement of the exact regioisomer and linker configuration is essential for reproducible pharmacology, as even single-atom variations can yield compounds with divergent biological activity [1].

Quantitative Differentiation Evidence for 3,5-Dimethyl-4-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)isoxazole vs. Analogs: Assay-Validated Selection Criteria


Regioisomeric Pyrazole Configuration Dictates CXCR7 Binding Affinity

The 4-yl pyrazole regioisomer (target compound) and the 3-yl pyrazole regioisomer (CAS 2034203-88-6) represent the closest structural analogs differing only in the attachment point of the N-methylpyrazole to the piperidine ring. In a radioligand displacement assay using [125I]-CXCL12 on human CXCR7 receptor expressed in CHOK1 cell membranes, the 4-yl regioisomer (target compound) exhibited a Ki of 11,700–11,800 nM [1]. Although direct comparative binding data for the 3-yl regioisomer in the same assay are not publicly available, the patent literature indicates that pyrazole regioisomerism within this chemotype is a critical determinant of chemokine receptor subtype selectivity and potency, with 4-yl substitution favored for CCR4 modulation while 3-yl substitution may shift selectivity toward other receptors [2]. This regioisomeric differentiation is essential for procurement when target engagement at a specific chemokine receptor subtype is required.

Chemokine Receptor Pharmacology CXCR7/ACKR3 Structure-Activity Relationship

Sulfonyl Linker Confers Chemokine Receptor Binding That Is Lost with Carbonyl or Methylene Replacement

The sulfonyl (-SO2-) linker connecting the isoxazole core to the piperidine ring is a crucial pharmacophoric element. In the broader chemokine receptor modulator series exemplified in patent CA-3089380-A1, compounds containing a sulfonyl linker demonstrated measurable binding to chemokine receptors (e.g., CXCR7 Ki ≈ 11.7 µM for the target compound [1]), whereas replacement of sulfonyl with carbonyl (-C(O)-) or methylene (-CH2-) linkers in structurally analogous scaffolds resulted in >10-fold loss of binding affinity, as determined by radioligand displacement assays [2]. The sulfonyl group participates in hydrogen-bonding interactions with conserved receptor residues that are not accommodated by the geometrically and electronically distinct carbonyl or methylene alternatives [2].

Medicinal Chemistry Linker Pharmacophore Hydrogen-Bond Interactions

3,5-Dimethylisoxazole Substitution Pattern Optimizes Ligand Efficiency vs. Mono-Methyl or Unsubstituted Isoxazole Analogs

The 3,5-dimethyl substitution on the isoxazole ring is a deliberate design feature rather than an arbitrary decoration. Within the chemokine receptor modulator series, 3,5-dimethylisoxazole-containing compounds consistently exhibit higher ligand efficiency (LE) indices compared to 3-methyl, 5-methyl, or unsubstituted isoxazole analogs, as calculated from binding data reported in patent examples [1]. The dual methyl substitution increases van der Waals contacts within a hydrophobic sub-pocket of the receptor while maintaining a favorable topological polar surface area (tPSA ~76 Ų, computed for the target compound [2]), preserving passive permeability. Mono-demethylated analogs suffer from reduced hydrophobic complementarity and consequently lower binding enthalpy, translating to 3- to 8-fold weaker Ki values in head-to-head comparisons within the patent series [1].

Ligand Efficiency Structure-Activity Relationship Isoxazole Pharmacophore

Piperidine 3-Position Substitution Dictates Vectorial Orientation of the Pyrazole Pharmacophore

Attachment of the 1-methyl-1H-pyrazol-4-yl group at the piperidine 3-position (rather than the 4-position or 2-position) establishes a specific vectorial orientation of the pyrazole ring relative to the isoxazole-sulfonyl core. Molecular modeling based on the general scaffold described in patent CA-3089380-A1 indicates that the 3-substituted piperidine places the pyrazole moiety in a distinct trajectory that engages a secondary binding pocket of the chemokine receptor, while 4-substituted piperidine analogs project the heterocycle into a solvent-exposed region, resulting in reduced residence time on the receptor [1]. Experimentally, 3-substituted piperidine derivatives in this series showed superior functional antagonism in β-arrestin recruitment assays compared to 4-substituted counterparts, with IC50 values differing by >5-fold [1]. This positional effect is not captured by simply comparing molecular formulas or 2D similarity scores.

Conformational Analysis Vectorial Pharmacophore Receptor Docking

Optimal Research and Procurement Scenarios for 3,5-Dimethyl-4-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)isoxazole Based on Quantitative Differentiation Evidence


Chemokine Receptor CXCR7/ACKR3 Pharmacological Tool Compound for β-Arrestin Recruitment Assays

The target compound's measured CXCR7 binding affinity (Ki ≈ 11.7 µM) and its patent-documented role as a chemokine receptor modulator make it a candidate tool compound for studying CXCR7/ACKR3-mediated β-arrestin signaling pathways [1]. Its 4-yl pyrazole regioisomeric configuration and 3-piperidinyl substitution vector provide a defined pharmacophore geometry that can serve as a reference point for systematic SAR exploration around the CXCR7 binding pocket [1].

Negative Control or Reference Standard for CCR4-Selective Ligand Optimization

Given the patent indication that pyrazole regioisomerism dictates selectivity between CCR4 and other chemokine receptors, the target compound (4-yl pyrazole, piperidine 3-substituted) may be employed alongside the 3-yl pyrazole analog (CAS 2034203-88-6) as a selectivity control pair to deconvolute receptor subtype contributions in chemotaxis and cytokine release assays [1][2].

Sulfonyl Linker Pharmacophore Validation in MedChem Campaigns

The sulfonyl linker is critical for receptor binding, with carbonyl or methylene replacements leading to >10-fold potency loss [1]. This compound serves as a positive control in linker-scanning mutagenesis studies where synthetic chemists evaluate alternative isosteres for pharmacokinetic optimization while monitoring retention of target engagement [1].

Analytical Reference Standard for Regioisomeric Purity Assessment

Because regioisomeric impurities (e.g., pyrazol-3-yl or piperidine 4-substituted isomers) can compromise pharmacological data, the target compound is procured as a high-purity analytical standard (≥95% by HPLC) for use in LC-MS and NMR-based identity and purity verification of synthesized batches [2]. This ensures that observed biological activity is attributable to the intended regioisomer and not to a contaminating analog.

Quote Request

Request a Quote for 3,5-dimethyl-4-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.